

# An In-depth Technical Guide to the Physical Properties of Crystalline Tribromoacetic Acid

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## Compound of Interest

Compound Name: Tribromoacetic acid

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This technical guide provides a comprehensive overview of the known physical properties of crystalline **tribromoacetic acid** (TBAA). The information is compiled from various scientific sources to support research, development, and quality control activities involving this compound.

## Physical and Chemical Properties

**Tribromoacetic acid** is a halogenated carboxylic acid that presents as a white to light yellow crystalline solid at room temperature.<sup>[1][2][3]</sup> Its chemical structure consists of an acetic acid backbone with three bromine atoms attached to the alpha-carbon.

Table 1: Physical Properties of Crystalline **Tribromoacetic Acid**

Property	Value	References
Appearance	White to light yellow crystalline powder or chunks. Colorless monoclinic prisms.	[1][2][3][4]
Molecular Formula	C <sub>2</sub> HBr <sub>3</sub> O <sub>2</sub>	[1][5]
Molecular Weight	296.74 g/mol	[2][4][6]
Melting Point	128-135 °C	[1][2][4]
Boiling Point	245 °C (with decomposition)	[1][2][4]
Density	Approximately 2.7865 - 3.098 g/cm <sup>3</sup> (estimates vary)	[5][7][8]
Solubility	Soluble in water, alcohol, and ether. Slightly soluble in petroleum ether.	[2][4]
pKa	0.72 at 25 °C	[2]
Vapor Pressure	2.8 x 10 <sup>-4</sup> mm Hg at 25 °C (estimated)	[5]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **tribromoacetic acid**.

Table 2: Spectroscopic Data for **Tribromoacetic Acid**

Spectroscopic Technique	Key Features and Observations	References
Infrared (IR) Spectroscopy	The IR spectrum of tribromoacetic acid has been studied in both solid and solution phases. In the solid state, it is suggested to exist as centrosymmetric dimers. Characteristic bands for the C=O and O-H stretching vibrations are observed.	[2][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H NMR: A single proton resonance is observed, characteristic of the carboxylic acid proton.	[2][12]
	<sup>13</sup> C NMR: Two distinct carbon signals are expected, one for the carboxylic carbon and one for the alpha-carbon bearing the bromine atoms.	[13][14]
Mass Spectrometry (MS)	The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.	[2][15]
Raman Spectroscopy	Raman spectra have been recorded for solid tribromoacetic acid and its solutions, aiding in the vibrational analysis of the molecule.	[9][10][11]

## Crystal Structure

**Tribromoacetic acid** typically crystallizes in the form of monoclinic prisms.<sup>[4]</sup> The crystal structure of halogen-substituted acetic acids, including **tribromoacetic acid**, often involves hydrogen-bonded centrosymmetric dimers in the solid state.<sup>[10]</sup> This dimerization significantly influences the vibrational spectra of the compound.

## Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical properties of crystalline **tribromoacetic acid**.

### Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry crystalline **tribromoacetic acid** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.<sup>[16]</sup>
- **Heating:** The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.<sup>[16]</sup>
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.<sup>[16]</sup> A sharp melting range is indicative of a pure compound.

### Boiling Point Determination (with decomposition)

Given that **tribromoacetic acid** decomposes at its boiling point, this determination requires careful observation.

Methodology:

- **Apparatus:** A simple distillation apparatus can be used to determine the boiling point of a liquid.<sup>[16]</sup>

- Procedure: A small quantity of **tribromoacetic acid** is placed in a distillation flask. The liquid is heated, and the temperature of the vapor is measured with a thermometer. The boiling point is the temperature at which the vapor temperature stabilizes during distillation.[16]
- Decomposition Observation: Visual observation for charring or the evolution of gases should be noted, as this indicates decomposition.

## Solubility Assessment

The solubility of **tribromoacetic acid** in various solvents is determined through simple mixing experiments.

Methodology:

- Solvent Selection: A range of solvents (e.g., water, ethanol, ether, petroleum ether) is selected.
- Procedure: A small, measured amount of crystalline **tribromoacetic acid** is added to a test tube containing a measured volume of the solvent at a specific temperature (e.g., 25 °C).
- Observation: The mixture is agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble.[17] For quantitative analysis, the concentration of the saturated solution can be determined.

## Spectroscopic Analysis

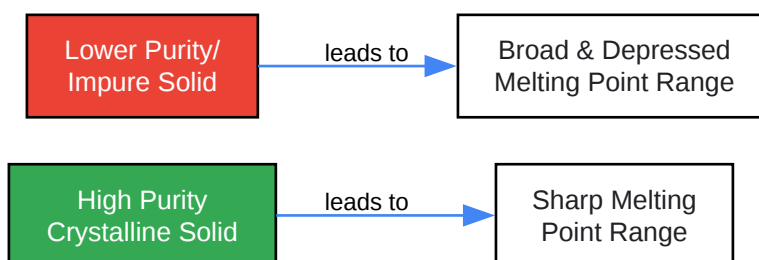
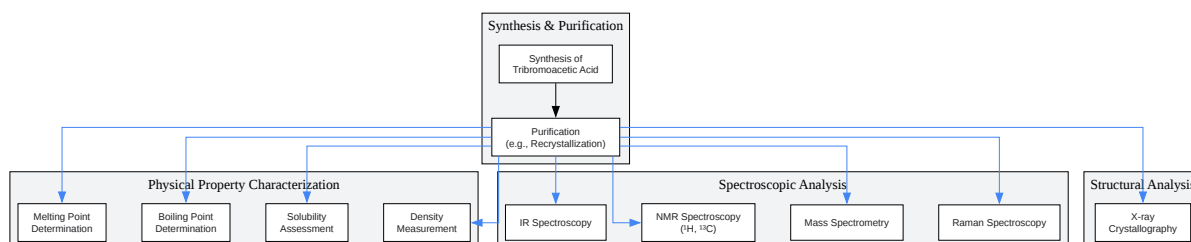
Infrared (IR) Spectroscopy:

- Sample Preparation: For solid-state analysis, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Analysis: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of **tribromoacetic acid** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A reference standard like tetramethylsilane (TMS) may be added.
- Analysis: The sample is placed in an NMR spectrometer, and the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.<sup>[18]</sup>

## Visualizations



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